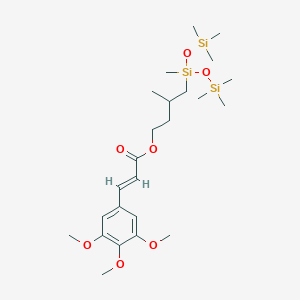

Isopentyl trimethoxycinnamate trisiloxane

Description

Isopentyl trimethoxycinnamate trisiloxane is a compound with the molecular formula C17H32O7Si3. It is a silicone-based surfactant known for its excellent UV-absorbing, film-forming, dispersing, and adsorbing abilities . This compound is often used in personal care products as a conditioning agent and emollient .

Properties

CAS No. |

170637-72-6 |

|---|---|

Molecular Formula |

C24H44O7Si3 |

Molecular Weight |

528.9 g/mol |

IUPAC Name |

[3-methyl-4-[methyl-bis(trimethylsilyloxy)silyl]butyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H44O7Si3/c1-19(18-34(11,30-32(5,6)7)31-33(8,9)10)14-15-29-23(25)13-12-20-16-21(26-2)24(28-4)22(17-20)27-3/h12-13,16-17,19H,14-15,18H2,1-11H3/b13-12+ |

InChI Key |

RVERWWRSWQIGFJ-OUKQBFOZSA-N |

Isomeric SMILES |

CC(CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC(CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of isopentyl trimethoxycinnamate trisiloxane involves the esterification of 2-propenoic acid, 3-(2,3,4-trimethoxyphenyl)- with 3-methylbutyl alcohol in the presence of trisiloxane . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Isopentyl trimethoxycinnamate trisiloxane undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted products.

Scientific Research Applications

Isopentyl trimethoxycinnamate trisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants.

Biology: The compound’s UV-absorbing properties make it useful in protecting biological samples from UV radiation.

Medicine: It is used in the formulation of sunscreens and other topical applications to protect the skin from harmful UV rays.

Mechanism of Action

The mechanism of action of isopentyl trimethoxycinnamate trisiloxane involves its ability to absorb UV radiation and convert it into less harmful energy forms. This process helps protect the skin and other materials from UV-induced damage. The molecular targets and pathways involved include the interaction of the compound with UV photons, leading to the dissipation of energy through non-radiative processes .

Comparison with Similar Compounds

Isopentyl trimethoxycinnamate trisiloxane is unique due to its combination of UV-absorbing and silicone-based properties. Similar compounds include:

Dimethylpolysiloxanes: Known for their excellent spreading and film-forming properties.

Phenylmethyl polysiloxanes: Used for their high refractive index and UV-absorbing capabilities.

Cyclic methylsiloxanes: Known for their volatility and use in personal care products.

These compounds share some properties with this compound but differ in their specific applications and molecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.